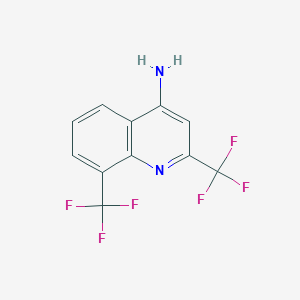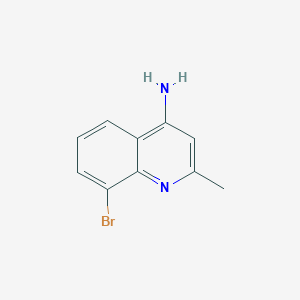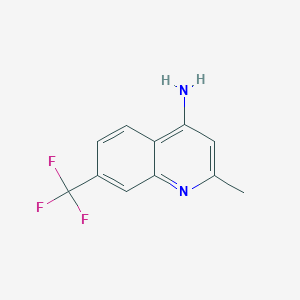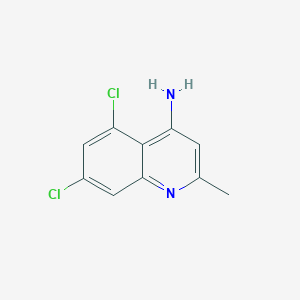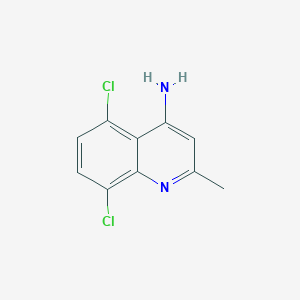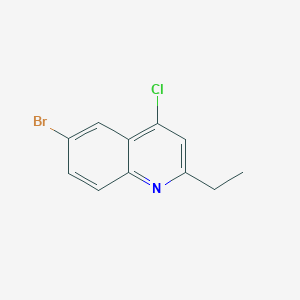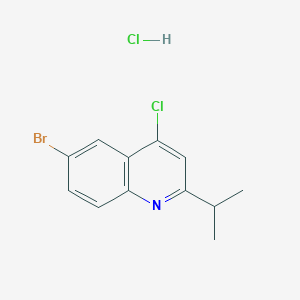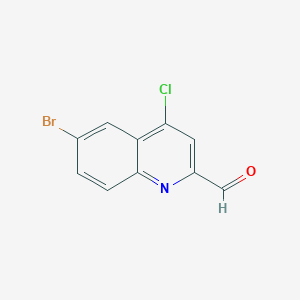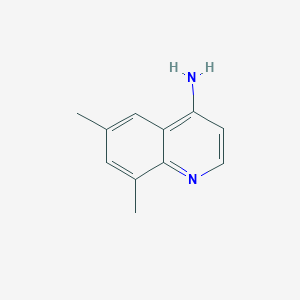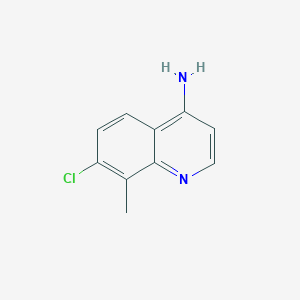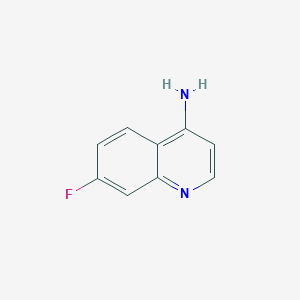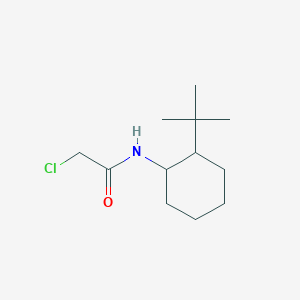
N-(2-Tert-butylcyclohexyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Tert-butylcyclohexyl)-2-chloroacetamide: is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an acetamide group with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide typically involves the reaction of 2-tert-butylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the heat generated during the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the cyclohexane ring and tert-butyl group can undergo typical oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidizing the cyclohexane ring.
Major Products:
Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.
Hydrolysis: The major products are 2-tert-butylcyclohexylamine and chloroacetic acid.
科学的研究の応用
Chemistry: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.
作用機序
The mechanism of action of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroacetamide group reacts with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of biological processes, making it useful in therapeutic applications.
類似化合物との比較
N-(2-Tert-butylcyclohexyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-Tert-butylcyclohexyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-Tert-butylcyclohexyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is unique due to its specific reactivity profile and the balance between hydrophobic and hydrophilic properties imparted by the tert-butyl group and the chloroacetamide moiety. This makes it particularly useful in applications where selective reactivity and stability are required.
特性
IUPAC Name |
N-(2-tert-butylcyclohexyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYOLTOAYPMSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589322 |
Source


|
| Record name | N-(2-tert-Butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25329-22-0 |
Source


|
| Record name | N-(2-tert-Butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
